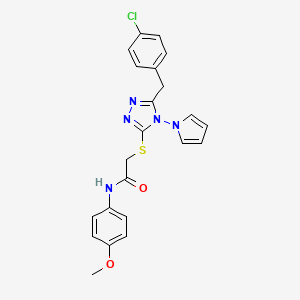![molecular formula C14H14F3N3O2S B2524830 2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1164486-20-7](/img/structure/B2524830.png)
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide" is a derivative of thiazolidinone, a class of compounds known for their biological activities. Thiazolidinones are heterocyclic compounds containing a 1,3-thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This class of compounds has been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of various substrates. For instance, a series of iminothiazolidin-4-one acetate derivatives were synthesized by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature . Similarly, novel thiazolidinone derivatives were synthesized using a microsynth microwave reactor, which involved the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid . These methods highlight the versatility of thiazolidinone synthesis, which can be tailored to introduce various functional groups and achieve desired biological activities.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. For example, the crystal structure of one of the synthesized compounds was confirmed by X-ray crystallography, which helps in understanding the binding modes of these molecules with their biological targets . The molecular docking studies are often used to predict the interaction of thiazolidinone derivatives with enzymes or receptors, providing insights into their mechanism of action .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesized compounds can interact with enzymes such as aldose reductase, where they act as inhibitors, potentially offering therapeutic benefits for conditions like diabetic complications . The chemical reactivity of these compounds is also influenced by the substituents on the thiazolidinone ring, which can be modified to enhance selectivity and potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) in the body. The antimicrobial activity of these compounds is also related to their ability to penetrate microbial cell walls and interact with intracellular targets . The introduction of various substituents can significantly alter these properties, thereby affecting the compound's biological activity and potential as a drug candidate .
科学的研究の応用
Pharmacological Applications
GABAA Receptor Modulation : Compounds such as indiplon have been studied for their effects on GABAA receptors, highlighting the potential for substances with specific molecular structures to modulate receptor activity, which could have implications for the treatment of conditions like insomnia (Carter et al., 2007).
Antibacterial Tolerance : Studies on cefazedone, a compound with a thiazolidin structure, have explored its tolerance in clinical settings, suggesting the importance of thiazolidin rings in developing antibacterial agents (Züllich & Sack, 1979).
Metabolism and Excretion Studies : Research on mirabegron, a β3-adrenoceptor agonist with a thiazolyl component, detailed its metabolism, excretion, and pharmacokinetics, providing a basis for understanding the metabolic pathways of complex molecules (Takusagawa et al., 2012).
Diuretic Effects : Etozolin, featuring a thiazolidin ring, has been investigated for its diuretic effects, emphasizing the role of structural features in influencing renal function (Scheitza, 1977).
特性
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-18-13-20(2)12(22)10(23-13)7-11(21)19-9-5-3-4-8(6-9)14(15,16)17/h3-6,10H,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSMEBTBJWQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


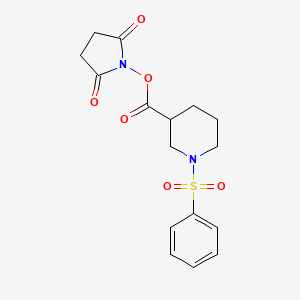
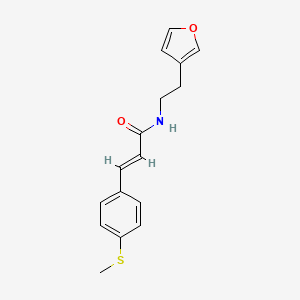
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
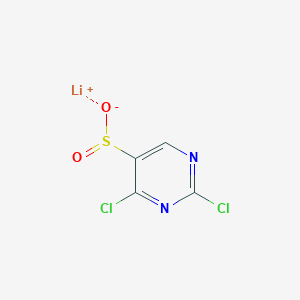
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

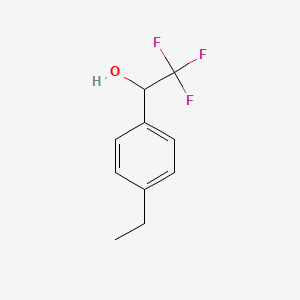
![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
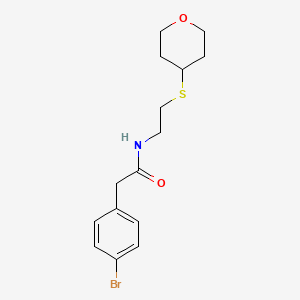
![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)
